1-(2-Chloro-4-sulfamoylphenyl)-5-phenylpyrrolidin-2-one
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Overview
Description
3-chloro-4-(2-oxo-5-phenylpyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(2-oxo-5-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps. One common route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride to yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(2-oxo-5-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-chloro-4-(2-oxo-5-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-(2-oxo-5-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives
- N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide
- 3-chloro-N-[4-chloro-2-[[(5-chloro-1,3-benzodioxol-4-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide
Uniqueness
3-chloro-4-(2-oxo-5-phenylpyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and the benzenesulfonamide moiety makes it a versatile scaffold for drug discovery and development.
Properties
CAS No. |
36090-50-3 |
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Molecular Formula |
C16H15ClN2O3S |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-chloro-4-(2-oxo-5-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-10-12(23(18,21)22)6-7-15(13)19-14(8-9-16(19)20)11-4-2-1-3-5-11/h1-7,10,14H,8-9H2,(H2,18,21,22) |
InChI Key |
PUEKRHQAIJTJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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